Cas no 677728-83-5 (3,5-Difluorobenzaldehyde Oxime)

3,5-Difluorobenzaldehyde Oxime is a fluorinated aromatic oxime compound with the molecular formula C7H5F2NO. This intermediate is notable for its utility in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two fluorine atoms at the 3- and 5-positions enhances its reactivity and selectivity in nucleophilic and electrophilic reactions. The oxime functional group allows for further derivatization, including condensation and reduction reactions. Its high purity and stability make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
3,5-Difluorobenzaldehyde Oxime structure
677728-83-5 structure
Product Name:3,5-Difluorobenzaldehyde Oxime
CAS No:677728-83-5
MF:C7H5F2NO
MW:157.117508649826
MDL:MFCD03412421
CID:875944
PubChem ID:23548037
Update Time:2025-05-25

3,5-Difluorobenzaldehyde Oxime Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3,5-difluoro-, oxime (9CI)
    • N-[(3,5-difluorophenyl)methylidene]hydroxylamine
    • 3,5-Difluorobenzaldehyde Oxime
    • SCHEMBL15634692
    • A915460
    • BS-24635
    • 3,5-Difluorobenzaldehydeoxime
    • (Z)-3,5-difluorobenzaldehyde oxime
    • AKOS006275811
    • E91705
    • (NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine
    • 677728-83-5
    • MFCD03412421
    • MDL: MFCD03412421
    • Inchi: 1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+
    • InChI Key: NINQBDWXDZJNJQ-ONNFQVAWSA-N
    • SMILES: FC1C=C(C=C(/C=N/O)C=1)F

Computed Properties

  • Exact Mass: 157.03392011g/mol
  • Monoisotopic Mass: 157.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 32.6Ų

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3,5-Difluorobenzaldehyde Oxime Suppliers

Amadis Chemical Company Limited
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(CAS:677728-83-5)3,5-Difluorobenzaldehyde Oxime
Order Number:A915460
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Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):387.0/194.0
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Additional information on 3,5-Difluorobenzaldehyde Oxime

3,5-Difluorobenzaldehyde Oxime: A Comprehensive Overview

3,5-Difluorobenzaldehyde oxime (CAS No. 677728-83-5) is a specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of benzaldehyde, with two fluorine atoms substituted at the 3 and 5 positions of the aromatic ring. The presence of the oxime group (-N=O) introduces unique chemical properties, making it a valuable compound for various applications.

The synthesis of 3,5-difluorobenzaldehyde oxime involves a multi-step process that typically begins with the preparation of 3,5-difluorobenzaldehyde. This intermediate is then subjected to hydroxylamine hydrochloride in an appropriate solvent to form the oxime. The reaction conditions, including temperature and pH, play a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic systems have further optimized this synthesis pathway, reducing production costs and improving scalability.

One of the most notable applications of 3,5-difluorobenzaldehyde oxime is in the field of pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, its ability to undergo nucleophilic addition reactions makes it a valuable precursor for constructing complex heterocyclic frameworks. Researchers have utilized this property to develop novel anti-inflammatory agents and potential anticancer drugs.

In addition to its pharmaceutical applications, 3,5-difluorobenzaldehyde oxime has found utility in materials science. The compound exhibits interesting electronic properties due to the electron-withdrawing effects of the fluorine atoms and the conjugation with the oxime group. These properties make it a promising candidate for use in organic electronics, such as semiconducting materials for thin-film transistors (TFTs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport characteristics, paving the way for its use in flexible electronics.

The chemical stability of 3,5-difluorobenzaldehyde oxime is another factor that contributes to its versatility. Under standard storage conditions, the compound remains stable for extended periods, making it suitable for long-term use in research and industrial settings. However, exposure to strong oxidizing agents or extreme temperatures can lead to decomposition. Researchers have explored methods to stabilize the compound further by encapsulating it within inert matrices or by modifying its structure to enhance resilience.

From an environmental perspective, 3,5-difluorobenzaldehyde oxime has been studied for its biodegradability and ecological impact. Initial assessments suggest that under aerobic conditions, the compound undergoes microbial degradation relatively quickly compared to other fluorinated aromatic compounds. This finding is significant for industries relying on this compound, as it reduces concerns related to environmental contamination.

Recent breakthroughs in computational chemistry have also shed light on the electronic structure and reactivity of 3,5-difluorobenzaldehyde oxime at a molecular level. Advanced density functional theory (DFT) calculations have revealed that the fluorine substituents significantly alter the electron distribution across the aromatic ring and the oxime group. These insights are crucial for designing new synthetic routes and predicting reactivity patterns in complex chemical systems.

In conclusion, 3,5-difluorobenzaldehyde oxime (CAS No. 677728-83-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in pharmaceutical development and materials science. As research continues to uncover new potential uses and optimize its synthesis pathways, 3,5-difluorobenzaldehyde oxime is poised to play an even more prominent role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:677728-83-5)3,5-Difluorobenzaldehyde Oxime
A915460
Purity:99%/99%
Quantity:25g/10g
Price ($):387.0/194.0
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